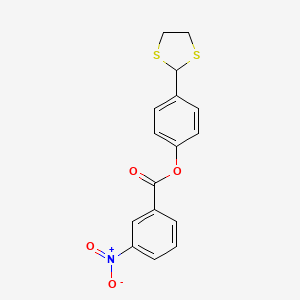

4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate

Overview

Description

4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (4-DNP) is a dithiolane-based compound that has been widely used in scientific research due to its unique properties. It is a derivative of the benzene ring, and its structure is composed of two nitro groups and one carboxyl group. 4-DNP has been used in a variety of research applications, including synthesis, biochemical and physiological effects, and more.

Scientific Research Applications

1. Anti-inflammatory Pharmaceuticals

One of the research applications of derivatives related to 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate is in the field of anti-inflammatory pharmaceuticals. For instance, a study on NOSH-Aspirin, a compound with both nitric oxide and hydrogen sulfide-releasing moieties, demonstrated its efficacy in inhibiting the growth of various human cancer cell lines without cellular toxicity, marking its potential as an NSAID-based compound with potent anti-inflammatory properties (Kodela, Chattopadhyay, & Kashfi, 2012).

2. Polymer Science

The compound's derivatives have been explored in polymer science. A study involving the polymerization of (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate, prepared from glycidyl methacrylate and benzaldehyde, contributed to the understanding of polymer characterization and thermal degradation, showcasing the applicability in materials science (Coskun et al., 1998).

3. Electrochromic Materials

Another application area is the development of electrochromic materials. A study synthesized novel donor–acceptor systems using different thiophene derivatives for electrochromic applications. These materials, characterized by their outstanding optical contrasts and fast switching speeds, are suitable for applications in the near-infrared region (Li et al., 2017).

4. Redox Reactions in Biological Systems

Research has also delved into the control of redox reactions on lipid bilayer surfaces, where derivatives of the compound were used to study the correlation between the rate coefficient of redox reactions and the membrane dipole potential in biological systems (Alakoskela & Kinnunen, 2001).

5. Lithium Battery Materials

In the field of energy storage, derivatives have been investigated as novel cathode materials for rechargeable lithium batteries. Studies on sulfide polymers related to the compound demonstrated significant specific capacities and stability, suggesting potential use in lithium secondary batteries (Zhang et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures for prevention, response, storage, and disposal .

Properties

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S2/c18-15(12-2-1-3-13(10-12)17(19)20)21-14-6-4-11(5-7-14)16-22-8-9-23-16/h1-7,10,16H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCVPXKFSKTDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101218910 | |

| Record name | Phenol, 4-(1,3-dithiolan-2-yl)-, 1-(3-nitrobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298215-51-7 | |

| Record name | Phenol, 4-(1,3-dithiolan-2-yl)-, 1-(3-nitrobenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298215-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(1,3-dithiolan-2-yl)-, 1-(3-nitrobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

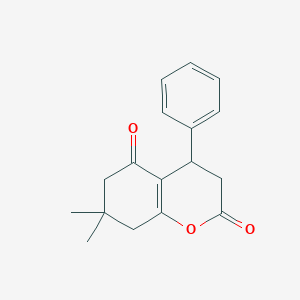

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B3034989.png)

![(2E)-5,6-dimethoxy-2-[(3-phenoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B3034990.png)

![N1-(2,3,4,5,6-pentafluorophenyl)-2-[(4-bromophenyl)thio]acetamide](/img/structure/B3034999.png)

![1-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine](/img/structure/B3035009.png)